molecular formula C12H6O4 B14059983 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid

7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B14059983
M. Wt: 214.17 g/mol
InChI Key: FWOSUTJNTQHMIL-UHFFFAOYSA-N
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Description

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by an ethynyl substituent at the 7-position and a carboxylic acid group at the 3-position of the chromene core. Coumarins and their derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescent properties .

Properties

Molecular Formula

C12H6O4

Molecular Weight

214.17 g/mol

IUPAC Name

7-ethynyl-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H6O4/c1-2-7-3-4-8-6-9(11(13)14)12(15)16-10(8)5-7/h1,3-6H,(H,13,14)

InChI Key

FWOSUTJNTQHMIL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with ethynylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Effects on Chemical and Physical Properties

The substituent at the 7-position significantly influences electronic properties, solubility, and reactivity. Key analogs include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid -OH (7) 220.18 High polarity, antimicrobial activity
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid -OCH₃ (7) 234.21 Enhanced fluorescence, drug intermediates
8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid -OCH₂CH₃ (8) 248.24 Solubility in organic solvents
7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid -C≡CH (7) 228.18* (calculated) Electron-withdrawing, potential for click chemistry

*The ethynyl group introduces rigidity and electron-withdrawing effects, which may enhance stability and reactivity in cross-coupling reactions compared to hydroxyl or alkoxy groups .

Spectral and Crystallographic Data

  • 7-Methoxy analog : IR peaks at 1736 cm⁻¹ (C=O stretch) and 1691 cm⁻¹ (conjugated carbonyl); melting point: 193–194°C .
  • 7-Hydroxy analog : $^{13}\text{C NMR}$ signals at δ 167.11 (carboxylic acid) and δ 158.00 (chromene carbonyl) .
  • Ethynyl analog : Predicted $^{1}\text{H NMR}$ singlet for ethynyl proton (δ ~2.5–3.5) based on similar alkynyl compounds .

Biological Activity

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C12H8O4C_{12}H_{8}O_{4}, with a molecular weight of approximately 220.19 g/mol. The unique ethynyl group at the 7-position contributes to its reactivity and biological properties.

Antimicrobial Activity

Several studies have demonstrated that derivatives of 2H-chromenes exhibit significant antimicrobial effects. For instance:

  • Study Findings : A study found that derivatives similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of vital metabolic processes .
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundE. coli64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

  • Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anticancer activity. In particular, it was noted that the compound induced apoptosis in cancer cells through activation of caspases and modulation of p53 pathways .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Apoptosis induction via caspase activation
HeLa12.5Cell cycle arrest and apoptosis

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties:

  • Mechanism : It acts as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a derivative similar to this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard antibiotics.
  • Cancer Treatment Study : Another study evaluated the combination therapy involving this compound with traditional chemotherapeutics in breast cancer models. The results indicated enhanced cytotoxic effects when combined, suggesting potential for use in combination therapies.

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